Cholesteryl propionate

Description

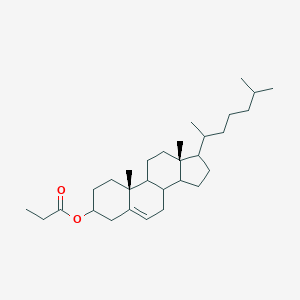

Cholesteryl propionate (CAS No. 633-31-8) is a cholesterol ester formed by the esterification of cholesterol with propionic acid. Its molecular formula is C₃₀H₅₀O₂, with a molecular weight of 442.7168 g/mol . Structurally, it retains the cholest-5-en-3β-ol backbone of cholesterol, with a propionyl group (-OCOC₂H₅) substituted at the 3β-hydroxyl position. This compound is widely used in biochemical research, particularly in studies involving lipid metabolism, enzyme interactions, and membrane biophysics . Its solubility profile requires dissolution in chloroform/acetone mixtures with surfactants like Tween 20, followed by resuspension in aqueous buffers .

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-7-28(31)32-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCORPVHYPHHRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862327 | |

| Record name | Cholest-5-en-3-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-31-8 | |

| Record name | Cholesteryl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3β-yl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Optimization

Key parameters influencing yield include:

-

Solvent selection : Anhydrous chloroform or dichloromethane minimizes side reactions.

-

Molar ratios : A 1.2:1 excess of propionyl chloride to cholesterol ensures complete esterification.

-

Temperature : Room-temperature reactions (20–25°C) over 4–6 hours prevent thermal degradation of cholesterol.

Table 1. Acid Chloride Method Performance

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Propionyl chloride excess | 20% | 90–95 | |

| Reaction time | 4–6 hours | 92 | |

| Base | DMAP | 95 |

Anhydride-Based Acylation

Propionic anhydride offers an alternative acylating agent, particularly for large-scale synthesis. This method avoids handling corrosive acid chlorides but requires elevated temperatures (40–50°C) and prolonged reaction times (8–12 hours). DMAP catalyzes the reaction by activating the anhydride, enabling efficient transfer of the propionyl group to cholesterol.

Comparative Efficiency

-

Yield : 85–90%, slightly lower than acid chloride methods due to slower kinetics.

-

Purity : Reduced byproduct formation compared to acid chlorides, as water-free conditions are easier to maintain.

Hybrid Approaches: Chemical-Enzymatic Catalysis

Recent advances combine propionyl chloride with lipases for stepwise synthesis. For example, propionyl chloride generates propionyl-CoA in situ, which is then transferred to cholesterol by acyltransferases like ACAT2. This method remains experimental but shows promise for biomedical applications requiring high stereochemical fidelity.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Cholesteryl propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert this compound to cholesteryl alcohol.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: this compound oxide.

Reduction: Cholesteryl alcohol.

Substitution: Various substituted cholesteryl derivatives depending on the nucleophile used.

Scientific Research Applications

Lipid Metabolism and Cholesterol Regulation

Cholesteryl propionate is implicated in the modulation of lipid metabolism, particularly regarding cholesterol synthesis and regulation. Research indicates that propionate, a short-chain fatty acid derived from dietary fibers, can inhibit cholesterol synthesis in liver cells.

Key Findings:

- Inhibition of Cholesterol Synthesis: Studies have shown that this compound can significantly decrease cholesterol synthesis in isolated rat hepatocytes. For instance, propionate at concentrations as low as 0.6 mmol/l has been found to inhibit cholesterol synthesis effectively while also impacting fatty acid synthesis .

- Mechanism of Action: The inhibition appears to be linked to the regulation of acetyl-CoA metabolism, where propionate acts as an effective inhibitor when acetate is a primary source of acetyl-CoA in the liver .

Data Table: Effects of Propionate on Lipid Synthesis

| Concentration (mmol/l) | Effect on Cholesterol Synthesis (%) | Effect on Fatty Acid Synthesis (%) |

|---|---|---|

| 0.6 | ~30% inhibition | Significant inhibition |

| 1.2 | Minimal additional effect | No significant change |

Therapeutic Applications

This compound has potential therapeutic applications, particularly in cardiovascular health due to its effects on cholesterol levels.

Clinical Studies:

- A clinical trial demonstrated that oral supplementation with propionate significantly reduced LDL cholesterol levels in hypercholesterolemic subjects. The study found a reduction of approximately 19.6 mg/dL in total cholesterol levels after treatment with propionate .

- The immune-mediated pathway linked to propionate suggests its role in regulating intestinal cholesterol absorption, thereby presenting a novel approach to managing dyslipidemia and preventing atherosclerosis .

Drug Delivery Systems

This compound is also explored for its utility in drug delivery systems due to its lipidic nature, which can enhance the bioavailability of certain drugs.

Research Insights:

- The incorporation of this compound into lipid-based formulations can improve the solubility and stability of hydrophobic drugs, facilitating their delivery across biological membranes.

- Studies suggest that cholesteryl esters can serve as carriers for therapeutic agents, enhancing their therapeutic efficacy while minimizing side effects associated with conventional delivery methods.

Case Studies

Several case studies highlight the applications of this compound in clinical settings:

- Case Study 1: A patient with elevated cholesterol levels was treated with a diet supplemented with this compound, resulting in significant reductions in LDL cholesterol after eight weeks .

- Case Study 2: In an experimental model, this compound was administered alongside other lipid-modulating agents, leading to improved outcomes in managing hyperlipidemia compared to controls .

Mechanism of Action

The mechanism of action of cholesteryl propionate involves its interaction with biological membranes and its ability to form liquid crystalline phases. The ester group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, this compound can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across cell membranes .

Comparison with Similar Compounds

Comparison with Similar Cholesteryl Esters

Cholesteryl esters vary in acyl chain length, solubility, and biological activity. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Properties of Cholesteryl Esters

Structural and Physical Properties

- Acyl Chain Length :

- Molecular Weight : Increases with acyl chain length, ranging from 428.69 g/mol (acetate) to 651.09 g/mol (oleate) .

Metabolic and Enzymatic Interactions

- Mutations in CYP142A1 (e.g., C110S, C123S) increase binding affinity for propionate (KD = 23–35 µM) but reduce affinity for sulfate .

- Enzyme Induction: Propionate induces 75% of cholesterol oxidase activity compared to cholesterol, while oleate and linoleate achieve ~90% .

Research Findings and Implications

- Oxidative Metabolism : Propionate’s oxidation by CYP142A1 produces products that may regulate bacterial cholesterol degradation, a key virulence mechanism in M. tuberculosis .

- Structural Insights : Molecular dynamics simulations reveal that shorter-chain esters like propionate induce less membrane rigidity compared to palmitate or stearate .

- Pathological Role: Cholesteryl linoleate and oleate are linked to atherosclerosis due to their accumulation in oxidized LDL , whereas propionate’s shorter chain may reduce this risk.

Q & A

Q. How is cholesteryl propionate synthesized and purified for experimental use?

this compound is typically synthesized via esterification of cholesterol with propionic acid under acidic or enzymatic catalysis. Purification involves recrystallization using solvents like ethanol or acetone, followed by chromatographic techniques (TLC or HPLC) to verify purity . Key steps include:

- Esterification : React cholesterol with propionic anhydride in the presence of a catalyst (e.g., sulfuric acid).

- Recrystallization : Isolate the product using solvent systems optimized for cholesterol esters.

- Validation : Confirm purity via melting point analysis (97–100°C) and spectroscopic methods (NMR, FT-IR).

Q. What analytical techniques are essential for characterizing this compound?

Core techniques include:

- Melting Point Analysis : To confirm identity and purity .

- Spectroscopy : H/C NMR for structural elucidation; mass spectrometry (MS) for molecular weight verification (442.72 g/mol) .

- Chromatography : HPLC or GC-MS for quantifying impurities .

- X-ray Diffraction : To study crystalline or mesomorphic phases (e.g., temperature-dependent molecular packing) .

Q. What physical properties of this compound are critical for experimental design?

Key properties include:

- Melting Point : 97–100°C, influencing storage and handling .

- Solubility : Limited in polar solvents; dissolves in chloroform, dichloromethane, or lipid matrices .

- Thermal Behavior : Exhibits mesomorphic (liquid crystal) phases, with molecular length increasing with temperature .

Advanced Research Questions

Q. How can contradictions in reported molecular packing behavior of this compound be resolved?

Discrepancies in mesomorphic-state studies (e.g., temperature-dependent molecular length) require:

- Variable-Temperature XRD : To correlate structural changes with thermal transitions .

- Comparative Analysis : Benchmark against similar esters (e.g., cholesteryl nonanoate) to identify chain-length effects .

- Computational Modeling : Molecular dynamics simulations to predict packing dynamics under varying conditions.

Q. What methodologies optimize HPLC separation of this compound from complex lipid mixtures?

Advanced approaches include:

- ANN-GA Hybrid Models : Artificial neural networks (ANN) combined with genetic algorithms (GA) to optimize mobile phase composition and column parameters .

- Fractional Factorial Design : Systematically test variables (e.g., acetonitrile concentration, flow rate) for resolution improvement .

- Internal Standards : Use heptadecanoic acid or tri-palmitin to calibrate retention times .

Q. How does this compound interact with cytochrome P450 enzymes?

Methodological insights:

- Catalytic Assays : Measure oxidation rates using CYP142 enzymes, comparing activity with other cholesterol esters .

- Structural Studies : X-ray crystallography to identify substrate-binding pockets (e.g., steric hindrance in CYP125 enzymes) .

- Kinetic Analysis : Determine and values to assess enzymatic efficiency .

Q. What experimental challenges arise in studying this compound’s role in lipid-protein interactions?

Key challenges and solutions:

- Solubility Limitations : Use lipid carriers (e.g., liposomes) to mimic physiological environments .

- Quantification : Employ LC-MS/MS for trace-level detection in biological matrices .

- Control Variables : Maintain consistent pH, ionic strength, and temperature to avoid confounding results .

Q. How does temperature affect the twisting power of this compound in liquid crystal systems?

Experimental strategies:

- Pitch Measurements : Use polarizing microscopy to monitor helical pitch in mixtures (e.g., this compound/nonanoate) .

- Bak and Labes’ Equation : Calculate molar twisting power () and correlate with temperature gradients .

- Phase Transition Analysis : Identify anomalies near smectic-cholesteric transitions using differential scanning calorimetry (DSC) .

Q. What are best practices for reporting this compound research data?

Follow guidelines for reproducibility:

- Detailed Methods : Document synthesis protocols, purification steps, and instrument parameters (e.g., HPLC gradients) .

- Statistical Reporting : Include mean ± SD for replicates and ANOVA for comparative studies .

- Data Deposition : Share crystallographic data (e.g., CIF files) or chromatograms in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.